molecular formula C6H11BrO B030552 6-Bromohexan-2-one CAS No. 10226-29-6

6-Bromohexan-2-one

Cat. No. B030552
CAS RN: 10226-29-6
M. Wt: 179.05 g/mol
InChI Key: CZGOECYPTLSLNI-UHFFFAOYSA-N
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Description

6-Bromohexan-2-one is a chemical compound that has gained attention due to its utility in various synthetic pathways. It serves as an intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of 6-Bromohexan-2-one involves the reaction of cyclization, splitting, bromination, and using 1,3-propyl bromide and ethyl acetoacetate as raw materials. This process achieves a compound purity of 95% and a recovery rate of 81.5% (Dou Xue-jie, 2006).

Molecular Structure Analysis

Studies have focused on the molecular structure of derivatives of 6-Bromohexan-2-one, revealing intricate details through NMR spectroscopy, high-resolution MS methods, and X-ray diffraction data (P. Turhanen, 2022).

Chemical Reactions and Properties

One particular study highlighted the synthesis and configurational assignment of 2-bromohexadecanoic acids, providing insight into the chemical reactions and properties of brominated compounds (D. Hernanz et al., 1995).

Scientific Research Applications

  • Synthesis of Soluble Hyperbranched Polymers : It is utilized in the creation of soluble hyperbranched polymers, including TPH-b-X, BPNT-b-X, and TPT-b-X (Percec et al., 1994).

  • Formation of Aldehydes and Ketones : 6-Bromohexan-2-one is employed in forming aldehydes and ketones from primary and secondary alkyl monohalides (Vanalabhpatana & Peters, 2003).

  • Study of 2-Bromohexosyl Bromide Derivatives : It is used for studying the structure and configuration of 2-bromohexosyl bromide derivatives, including different configurations like -D-gluco, -D-manno, and -D-gluco (Lichtenthaler et al., 1977).

  • Nucleic Acids Blocking Agent : 6-bromo-5,5-dimethoxyhexanohydrazide derived from it acts as a sequence-specific blocking agent for nucleic acids, aiding in the mapping and characterization of viral genomes (Summerton & Bartlett, 1978).

  • Anticancer Applications : Bromoalkoxyxanthones, a derivative, show potential as anticancer agents inhibiting the growth of human tumor cell lines (Sousa et al., 2009).

  • Cyclization Reactions : Treatment with sec-butyllithium leads to a mixture of cyclopentylmethanol and cyclohexanol, indicating its use in cyclization reactions (Babler & Bauta, 1985).

  • Synthesis of Modified Peptides : 6-Aminohexanoic acid plays a role in the chemical synthesis of modified peptides, polyamide synthetic fibers, and biologically active structures (Markowska et al., 2021).

Safety And Hazards

The safety information for 6-Bromohexan-2-one indicates that it is classified under the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

6-bromohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGOECYPTLSLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144846
Record name 6-Bromohexan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexan-2-one

CAS RN

10226-29-6
Record name 6-Bromo-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10226-29-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromohexan-2-one
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Record name 6-Bromohexan-2-one
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Record name 6-bromohexan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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